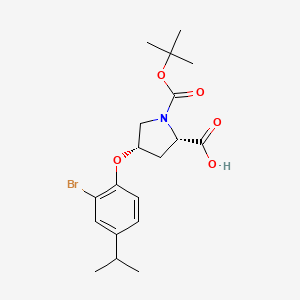(2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
CAS No.: 1354485-57-6
Cat. No.: VC2687948
Molecular Formula: C19H26BrNO5
Molecular Weight: 428.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354485-57-6 |
|---|---|
| Molecular Formula | C19H26BrNO5 |
| Molecular Weight | 428.3 g/mol |
| IUPAC Name | (2S,4S)-4-(2-bromo-4-propan-2-ylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H26BrNO5/c1-11(2)12-6-7-16(14(20)8-12)25-13-9-15(17(22)23)21(10-13)18(24)26-19(3,4)5/h6-8,11,13,15H,9-10H2,1-5H3,(H,22,23)/t13-,15-/m0/s1 |
| Standard InChI Key | OWTSMXWXVIOKGJ-ZFWWWQNUSA-N |
| Isomeric SMILES | CC(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Br |
| SMILES | CC(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
(2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic molecule containing multiple functional groups arranged in a specific spatial configuration. The compound's identifiers and fundamental properties provide essential information for researchers working with this substance.
Chemical Identifiers and Basic Properties
The compound is precisely identified through several standardized chemical parameters, which facilitate its recognition and characterization in scientific literature and databases.
| Property | Value |
|---|---|
| CAS Number | 1354485-57-6 |
| Molecular Formula | C₁₉H₂₆BrNO₅ |
| Molecular Weight | 428.3 g/mol |
| Stereochemistry | (2S,4S) configuration |
| Classification | Pyrrolidine derivative |
The molecule possesses a unique chemical registry through its CAS number (1354485-57-6), which distinguishes it from similar compounds in chemical databases and regulatory listings. Its molecular formula indicates the precise atomic composition, revealing the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in specific proportions.
Structural Features and Functional Groups
The compound's name reveals its primary structural elements: a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions, a brominated isopropylphenoxy group, a tert-butoxycarbonyl protecting group, and a carboxylic acid moiety. This combination creates a molecule with particular spatial arrangement and chemical reactivity.
The (2S,4S) stereochemical designation indicates specific three-dimensional orientation of substituents at the 2 and 4 positions of the pyrrolidine ring, which is crucial for its biological activity and potential pharmaceutical applications. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring serves both synthetic purposes and modifies the compound's pharmacological properties by altering its lipophilicity and membrane permeability.
Synthesis and Chemical Transformations
The preparation of (2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves sophisticated synthetic procedures designed to control stereochemistry and ensure regioselective functionalization.
Synthetic Pathways
The synthesis typically requires multiple reaction steps performed under controlled conditions to achieve the desired stereochemical outcome and functional group arrangement.
The synthetic route often begins with commercially available starting materials such as 2-bromo-4-isopropylphenol and appropriately protected pyrrolidine derivatives. These precursors undergo coupling reactions to form the phenoxy linkage, followed by careful manipulation of protecting groups to maintain the integrity of stereocenters and functional groups throughout the synthesis.
Key reaction conditions typically involve:
-
Coupling reactions in polar aprotic solvents such as dichloromethane or acetonitrile
-
Temperature control to ensure stereoselectivity
-
Catalyst selection for optimal yield and purity
-
Protecting group strategies to direct reactivity at specific sites
Purification and Characterization
After synthesis, the compound requires rigorous purification procedures to achieve the high purity necessary for biological testing and pharmaceutical applications. Characterization through spectroscopic and analytical techniques confirms its identity and purity.
The compound can be purified using techniques such as column chromatography, recrystallization, or preparative HPLC. Characterization typically employs a combination of:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification
-
Infrared spectroscopy to identify functional groups
-
X-ray crystallography for definitive structural and stereochemical determination when applicable
Comparative Analysis with Structural Analogs
Understanding the relationship between (2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid and its structural analogs provides valuable insights into structure-activity relationships.
Related Pyrrolidine Derivatives
The Sigma-Aldrich catalog features numerous related compounds with modifications to the core structure, demonstrating the pharmaceutical interest in this class of molecules . Some notable structural analogs include:
| Compound | Key Structural Difference | CAS Number |
|---|---|---|
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(3-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid | Methoxy substitution instead of bromo-isopropyl | 1354486-30-8 |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylic acid | Methoxy and propyl substitution pattern | 1354486-65-9 |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylic acid | Naphthyl instead of phenyl group | 317357-42-9 |
These analogs highlight the extensive exploration of the structure-activity landscape around this molecular scaffold . Each modification aims to optimize specific properties such as receptor selectivity, metabolic stability, membrane permeability, or pharmacokinetic profile.
Structural Relation to 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine
A closely related compound, 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1220032-76-7), shares the core phenoxy-pyrrolidine structure but lacks the carboxylic acid functionality and tert-butoxycarbonyl protecting group. This compound has a molecular weight of 320.65 g/mol and formula C₁₃H₁₉BrClNO.
The structural similarities suggest that these compounds may be part of the same development pathway, with the hydrochloride salt potentially serving as a synthetic intermediate or a modified form designed to enhance specific properties such as solubility or bioavailability.
Research Applications and Laboratory Use
As a research tool, (2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid offers valuable opportunities for investigating biological processes and developing pharmaceutical agents.
Future Research Directions
The unique structural features of (2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid suggest several promising avenues for future investigation.
Structure Optimization Opportunities
Further structural modifications could enhance specific properties or target different biological pathways:
-
Variation of the aromatic substitution pattern to modulate receptor selectivity
-
Modification of the protecting group to improve pharmacokinetic properties
-
Exploration of bioisosteric replacements for the carboxylic acid moiety
-
Development of prodrug approaches to enhance bioavailability
Expanding Biological Evaluation
Comprehensive biological screening could reveal unexpected activities or applications:
-
Broad-spectrum screening against diverse targets to identify novel activities
-
Investigation of specific structure-activity relationships in identified targets
-
Evaluation in disease-relevant cellular models
-
Assessment of pharmacokinetic properties and metabolic stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume